molecular formula C18H18ClN3O4 B3842340 N'-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide

N'-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide

Cat. No.: B3842340
M. Wt: 375.8 g/mol
InChI Key: GPQNPXRNDIAKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a benzoyl group, a chloro group, and a nitro group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide typically involves the reaction of 4-tert-butylbenzoyl chloride with 2-chloro-4-nitrobenzohydrazide. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is often carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N’-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, various oxidation states of the nitro group, and substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N’-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzoyl chloride
  • 2-Chloro-4-nitrobenzohydrazide
  • 4-tert-Butylbenzoic acid

Uniqueness

N’-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide is unique due to the combination of functional groups in its structure, which imparts distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

N'-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-18(2,3)12-6-4-11(5-7-12)16(23)20-21-17(24)14-9-8-13(22(25)26)10-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQNPXRNDIAKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide
Reactant of Route 5
N'-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide
Reactant of Route 6
N'-(4-tert-butylbenzoyl)-2-chloro-4-nitrobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.